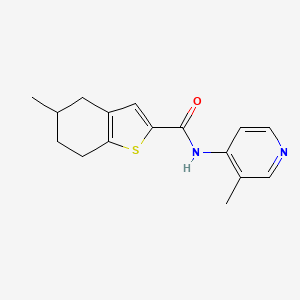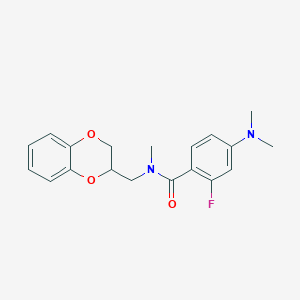![molecular formula C17H21F3N2O2 B6902443 N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide](/img/structure/B6902443.png)
N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropyl group, a trifluoromethyl-substituted phenoxy group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the trifluoromethyl group and the pyrrolidine ring suggests potential activity as a central nervous system agent or an anti-inflammatory drug.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring may contribute to the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide: can be compared to other trifluoromethyl-substituted compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. The cyclopropyl group adds strain and reactivity, the trifluoromethyl group enhances metabolic stability, and the pyrrolidine ring provides a rigid framework.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific and industrial domains
Properties
IUPAC Name |
N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)12-3-7-14(8-4-12)24-11-10-22-9-1-2-15(22)16(23)21-13-5-6-13/h3-4,7-8,13,15H,1-2,5-6,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIXAHEHSJQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=C(C=C2)C(F)(F)F)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2-Methylmorpholin-4-yl)ethyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B6902361.png)
![N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B6902369.png)
![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6902382.png)
![1-[2-(2-chlorophenoxy)ethyl]-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6902394.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B6902399.png)


![5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6902417.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B6902432.png)
![3-(3-oxo-1,4-benzoxazin-4-yl)-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B6902435.png)
![N-[(1-cyclopropylcyclopropyl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B6902437.png)
![2-[4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B6902454.png)
![4-(1,3-benzoxazol-2-yl)-N-[2-(N-methylanilino)propyl]piperidine-1-carboxamide](/img/structure/B6902457.png)
![1-cyclopropyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]methanamine](/img/structure/B6902464.png)
